Cas no 7154-85-0 (N-(4-Hydroxyphenyl)phthalimide)

N-(4-Hydroxyphenyl)phthalimide is a versatile organic compound characterized by its phthalimide core substituted with a 4-hydroxyphenyl group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its phenolic hydroxyl group enhances solubility in polar solvents, facilitating further functionalization. The compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its applications include serving as a precursor for dyes, polymers, and bioactive molecules, leveraging its ability to undergo nucleophilic substitution and condensation reactions. The balanced hydrophilicity and lipophilicity of N-(4-Hydroxyphenyl)phthalimide contribute to its utility in diverse synthetic pathways.
N-(4-Hydroxyphenyl)phthalimide structure
7154-85-0 structure
Product name:N-(4-Hydroxyphenyl)phthalimide
CAS No:7154-85-0
MF:C14H9NO3
MW:239.226163625717
MDL:MFCD00023050
CID:85845
PubChem ID:252281

N-(4-Hydroxyphenyl)phthalimide Chemical and Physical Properties

Names and Identifiers

    • N-(4-Hydroxyphenyl)phthalimide
    • 2-(4-hydroxyphenyl)isoindole-1,3-dione
    • 2-(4-hydroxyphenyl)isoindoline-1,3-dione
    • p-hydroxyphenylphthalimide
    • ChemDiv2_002164
    • CS-0132476
    • NCGC00184879-01
    • Z57127368
    • SR-01000524516
    • FT-0629229
    • CHEMBL388474
    • NCGC00184879-02
    • 1-CYANO-CYCLOHEXANECARBOXYLICACIDMETHYLESTER
    • SR-01000524516-1
    • Oprea1_664254
    • DTXSID50291188
    • MFCD00023050
    • EN300-7241994
    • N-[p-Hydroxyphenyl]phthalimide
    • AS-75546
    • NSC-73844
    • 2-(4-hydroxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione
    • NSC73844
    • BIM-0029433.P001
    • 2-(4-Hydroxyphenyl)-1H-isoindole-1,3(2H)-dione #
    • SCHEMBL887456
    • 7154-85-0
    • 2-(4-Hydroxy-phenyl)-isoindole-1,3-dione
    • Oprea1_720437
    • CBMicro_029453
    • N-(4-Hydroxyphenyl)phthalamide
    • AKOS000269551
    • D97765
    • NCIOpen2_004013
    • HMS1375C08
    • BDBM50196869
    • DB-055550
    • 2-(4-Hydroxyphenyl)-1H-isoindole-1,3(2H)-dione
    • STK258687
    • MDL: MFCD00023050
    • Inchi: InChI=1S/C14H9NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-8,16H
    • InChI Key: PHHOJUGXERSDJH-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C(=O)N(C3=CC=C(C=C3)O)C2=O
    • BRN: 384177

Computed Properties

  • Exact Mass: 239.05800
  • Monoisotopic Mass: 239.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 336
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 57.6A^2
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Purple brown solid
  • Density: 1.448
  • Melting Point: 295-297°C
  • Boiling Point: 475.1°Cat760mmHg
  • Flash Point: 241.1°C
  • Refractive Index: 1.701
  • PSA: 57.61000
  • LogP: 2.25780
  • Solubility: Not available

N-(4-Hydroxyphenyl)phthalimide Security Information

N-(4-Hydroxyphenyl)phthalimide Customs Data

  • HS CODE:2925190090
  • Customs Data:

    China Customs Code:

    2925190090

    Overview:

    2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

N-(4-Hydroxyphenyl)phthalimide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1203116-1g
2-(4-Hydroxyphenyl)isoindoline-1,3-dione
7154-85-0 98%
1g
¥185.00 2024-05-02
TRC
A409853-100mg
N-(4-Hydroxyphenyl)phthalimide
7154-85-0
100mg
$ 80.00 2022-06-08
TRC
A409853-50mg
N-(4-Hydroxyphenyl)phthalimide
7154-85-0
50mg
$ 65.00 2022-06-08
OTAVAchemicals
0111910138-250MG
2-(4-hydroxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione
7154-85-0 90%
250MG
$115 2023-06-25
OTAVAchemicals
0111910138-50MG
2-(4-hydroxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione
7154-85-0 90%
50MG
$29 2023-06-25
1PlusChem
1P003ST7-1g
N-(4-HYDROXYPHENYL)PHTHALIMIDE
7154-85-0 98%
1g
$288.00 2025-02-20
1PlusChem
1P003ST7-250mg
N-(4-HYDROXYPHENYL)PHTHALIMIDE
7154-85-0 98%
250mg
$159.00 2025-02-20
Aaron
AR003T1J-1g
N-(4-Hydroxyphenyl)Phthalimide
7154-85-0 98%
1g
$26.00 2025-01-22
Aaron
AR003T1J-25g
N-(4-Hydroxyphenyl)Phthalimide
7154-85-0 98%
25g
$417.00 2025-01-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1203116-250mg
2-(4-Hydroxyphenyl)isoindoline-1,3-dione
7154-85-0 98%
250mg
¥74.00 2024-05-02

N-(4-Hydroxyphenyl)phthalimide Related Literature

Additional information on N-(4-Hydroxyphenyl)phthalimide

Recent Advances in the Study of N-(4-Hydroxyphenyl)phthalimide (CAS: 7154-85-0) in Chemical Biology and Pharmaceutical Research

N-(4-Hydroxyphenyl)phthalimide (CAS: 7154-85-0) is a compound of significant interest in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have explored its potential as a scaffold for designing novel therapeutic agents, particularly in the context of anti-inflammatory, anticancer, and antimicrobial activities. This research brief synthesizes the latest findings on this compound, highlighting its molecular mechanisms, synthetic pathways, and therapeutic potential.

A 2023 study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of N-(4-Hydroxyphenyl)phthalimide derivatives. The researchers synthesized a series of analogs and evaluated their inhibitory effects on key inflammatory markers such as COX-2 and TNF-α. The results demonstrated that certain derivatives exhibited potent activity, with IC50 values in the low micromolar range, suggesting their potential as lead compounds for developing new anti-inflammatory drugs.

In the field of oncology, a recent preprint on BioRxiv highlighted the compound's role in modulating apoptosis pathways in cancer cells. The study utilized CRISPR-Cas9 screening to identify molecular targets of N-(4-Hydroxyphenyl)phthalimide in leukemia cell lines. Findings revealed that the compound induces apoptosis through the upregulation of pro-apoptotic proteins such as Bax and caspase-3, while downregulating anti-apoptotic Bcl-2. These insights provide a foundation for further exploration of its anticancer mechanisms.

Another area of active research involves the antimicrobial applications of N-(4-Hydroxyphenyl)phthalimide. A 2024 paper in Antimicrobial Agents and Chemotherapy reported that derivatives of this compound exhibit broad-spectrum activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The study employed molecular docking simulations to elucidate the interactions between the compound and bacterial target proteins, offering a structural basis for optimizing its antimicrobial efficacy.

The synthetic accessibility of N-(4-Hydroxyphenyl)phthalimide has also been a focus of recent investigations. A study in Organic Process Research & Development described an improved, scalable synthesis route with higher yields and reduced environmental impact. The new method employs green chemistry principles, such as solvent-free reactions and catalytic processes, aligning with the pharmaceutical industry's push toward sustainable manufacturing practices.

In conclusion, N-(4-Hydroxyphenyl)phthalimide (CAS: 7154-85-0) continues to be a promising candidate in drug discovery, with recent studies uncovering its multifaceted biological activities and synthetic optimizations. Future research directions may include in vivo validation of its therapeutic effects, structure-activity relationship studies to enhance potency, and exploration of its potential in combination therapies. These advancements underscore the compound's relevance in addressing unmet medical needs across various disease areas.

Recommend Articles

Recommended suppliers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd